4,4'-(Butane-1,1-diyl)diphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4731-84-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C16H18O2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,16-18H,2-3H2,1H3 |
InChI Key |
GXDIDDARPBFKNG-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
melting_point |
137.0 °C |
Other CAS No. |
4731-84-4 |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Butane 1,1 Diyl Diphenol
Conventional Condensation Reaction Pathways
The traditional and most common method for synthesizing 4,4'-(Butane-1,1-diyl)diphenol and its isomers is through the condensation of a phenol (B47542) with a carbonyl compound. wikipedia.org This approach is a cornerstone of industrial bisphenol production.
Acid-Catalyzed Condensation Reactions with Carbonyl Precursors
The synthesis of this compound involves the acid-catalyzed condensation reaction between two equivalents of phenol and one equivalent of butanal. nih.gov This reaction is a classic example of electrophilic aromatic substitution. The process is initiated by the protonation of the carbonyl oxygen of butanal by a strong acid catalyst. This activation makes the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich phenol ring.
The reaction typically proceeds with the phenol molecule attacking the activated butanal, primarily at the para position relative to the hydroxyl group, due to steric hindrance at the ortho positions. This is followed by a second phenol molecule reacting with the intermediate, ultimately leading to the formation of the 1,1-diphenolic structure after dehydration. smolecule.com Strong acids such as hydrochloric acid, sulfuric acid, or solid acid resins are commonly employed to catalyze this condensation. wikipedia.org While the primary product is the 4,4' isomer, minor amounts of ortho-para and ortho-ortho isomers can also be formed as byproducts. wikipedia.org
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired 4,4' isomer and minimizing byproduct formation. Key parameters that are typically adjusted include the type and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and reaction time.
For the synthesis of the related isomer, Bisphenol B (from 2-butanone (B6335102) and phenol), studies have identified optimal conditions to achieve high yields. For instance, using concentrated hydrochloric acid as the main catalyst and mercaptoacetic acid as a co-catalyst, a yield of 78.5% was achieved. The optimal parameters were found to be a phenol to 2-butanone molar ratio of 2.5:1, a reaction temperature of 60-65°C, and a reaction time of 6 hours. An excess of phenol is generally used to ensure the full condensation of the carbonyl precursor. wikipedia.org The choice of catalyst is also significant; while strong mineral acids are effective, solid acid catalysts like ion-exchange resins or specifically prepared solid acids are also used, sometimes offering advantages in terms of separation and reusability. wikipedia.orgresearchgate.net
| Parameter | Optimal Condition |
|---|---|
| Main Catalyst | Concentrated Hydrochloric Acid |
| Catalyst Accelerator | Mercaptoacetic Acid |
| Molar Ratio (Phenol:2-Butanone) | 2.5 : 1 |
| Reaction Temperature | 60-65°C |
| Reaction Time | 6 hours |
| Resulting Yield | 78.5% |
Novel Synthetic Approaches and Catalytic Systems
In response to the desire for more sustainable and efficient chemical processes, research has focused on developing novel synthetic methods for bisphenols that move beyond traditional carbonyl condensation.
Exploration of Alternative Reactants and Reaction Mechanisms
Alternative synthetic strategies are being explored to avoid the use of conventional carbonyl precursors. One such approach is the Friedel-Crafts alkylation using benzylic alcohols and phenols in the presence of a Lewis acid catalyst, such as water-tolerant metal triflates like Hafnium(IV) triflate. This method allows for the synthesis of various substituted bisphenols. Another innovative route involves the Ru-catalyzed olefin metathesis of 4-vinylphenols, which can be derived from renewable sources like hydroxycinnamic acids, to produce bisphenols. rsc.org Furthermore, a multi-step synthesis starting from aniline (B41778) and hexafluoroacetone (B58046) hydrate (B1144303) has been developed to produce Bisphenol AF, which involves condensation, diazotization, hydrolysis, and finally a Friedel-Crafts alkylation step. ciac.jl.cn These methods open up pathways to new bisphenol structures and can utilize bio-based starting materials. rsc.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact and improve process safety. The conventional condensation reaction itself can be considered an example of green chemistry due to its high atom economy, with water being the only byproduct. wikipedia.org
More recent developments focus on using environmentally benign catalysts and solvents. A notable example is the synthesis of 1,1-dihomoarylmethane scaffolds, the core structure of the target compound, using meglumine, an eco-friendly organo-catalyst. nih.govacs.org This reaction proceeds efficiently in an aqueous ethanol (B145695) solvent at room temperature, offering mild conditions, operational simplicity, and high yields. nih.govresearchgate.net The protocol demonstrates a high atom economy and a low E-factor (Environmental factor), and the reaction media can be reused. researchgate.net Another sustainable approach uses industrial zeolite catalysts for the Friedel-Crafts alkylation of bio-based precursors like p-alkenylguaiacol, avoiding volatile or sulfur-containing catalysts and fossil-fuel-derived reactants. sciencelink.net
| Feature | Description |
|---|---|
| Catalyst | Meglumine (10 mol %) nih.govacs.org |
| Solvent | Aqueous Ethanol (1:1 v/v) nih.govacs.org |
| Temperature | Room Temperature nih.gov |
| Key Advantages | Mild conditions, excellent yields, operational simplicity, high atom economy, low E-factor, reusable reaction media. nih.govresearchgate.net |
Reactivity and Derivatization Chemistry of 4,4 Butane 1,1 Diyl Diphenol
Reactions at the Phenolic Hydroxyl Groups
The two hydroxyl (-OH) groups attached to the aromatic rings are the most reactive sites in the molecule, readily participating in reactions typical of phenols.
Etherification Processes
Etherification involves the conversion of the hydroxyl groups into ether linkages. This is typically achieved by reacting 4,4'-(butane-1,1-diyl)diphenol with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkylating agent. For instance, reaction with an alkyl halide (R-X) would yield a diether derivative. This process is fundamental in modifying the solubility, reactivity, and physical properties of the resulting molecule.
Esterification Reactions
Esterification of this compound involves the reaction of its hydroxyl groups with carboxylic acids, acid chlorides, or acid anhydrides to form esters. smolecule.com This reaction is often catalyzed by an acid or a base. For example, reacting this compound with an acyl chloride (R-COCl) in the presence of a base like pyridine (B92270) would result in the formation of a diester. These ester derivatives are important in the synthesis of polyesters and other polymers.
Oxidation Pathways and Product Characterization
The phenolic hydroxyl groups of this compound can be oxidized to form quinone-type structures under appropriate conditions. smolecule.com The specific oxidation products will depend on the oxidizing agent used and the reaction conditions. For instance, oxidation may lead to the formation of a diquinone. Characterization of these oxidation products typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the new chemical structure. In some cases, oxidation can lead to more complex coupling reactions. For example, the active metabolite of the related compound Bisphenol B is formed through a one-electron oxidation followed by recombination of a radical fragment. nih.gov
A novel antioxidant, 6,6'-(butane-1,1-diyl)bis(4-methylbenzene-1,2-diol), was synthesized via an acid-catalyzed condensation, highlighting the potential for creating complex antioxidant structures from similar precursors. researchgate.net The antioxidant properties of such compounds are often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. csic.es
| Reaction Type | Reagents | General Product |
|---|---|---|
| Etherification | Alkyl Halides (R-X) + Base | Diether |
| Esterification | Acyl Chlorides (R-COCl) or Carboxylic Acids (R-COOH) + Catalyst | Diester |
| Oxidation | Oxidizing Agents | Diquinone or other oxidation products |
Reactions at the Aromatic Rings
The benzene (B151609) rings of this compound are susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egtotal-synthesis.com The hydroxyl groups are activating and ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) to the hydroxyl groups.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction for functionalizing the aromatic rings of this compound. minia.edu.egtotal-synthesis.com The reaction proceeds through the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.egtotal-synthesis.com A subsequent deprotonation step restores the aromaticity of the ring. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com The presence of the two hydroxyl groups strongly activates the rings towards these substitutions.
Halogenation and Nitration Studies
Halogenation: The halogenation of phenolic compounds, including diphenols like this compound, can be achieved using halogens such as chlorine, bromine, or iodine. google.com The reaction can be carried out in the presence of a catalyst, and in some cases, with the addition of hydrogen peroxide. google.com For example, the bromination of diphenols can be effectively conducted in a two-phase system of water and an organic solvent like benzene. google.com Given the ortho-, para-directing nature of the hydroxyl groups, halogenation is expected to occur at the positions ortho to the -OH groups.
Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring. This is typically accomplished using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the highly electrophilic nitronium ion (NO2+). minia.edu.eglibretexts.org The nitronium ion then attacks the activated aromatic rings of this compound. As with halogenation, the nitro groups are expected to add at the ortho positions relative to the hydroxyl groups.
| Reaction | Reagents | Typical Product Structure |
|---|---|---|
| Halogenation (e.g., Bromination) | Br₂ | Ortho-brominated derivative |
| Nitration | HNO₃, H₂SO₄ | Ortho-nitrated derivative |
Modification of the Butane (B89635) Bridge Structure
The butane bridge in this compound offers sites for chemical modification that can significantly alter the molecule's physical and chemical properties. The primary focus of such modifications is the functionalization of the aliphatic chain, which can lead to new monomers for polymer synthesis or molecules with tailored biological activities.
The aliphatic butane linkage of this compound contains a benzylic carbon atom—the carbon atom directly attached to two phenyl rings. This position is particularly susceptible to certain chemical transformations due to the ability of the adjacent aromatic rings to stabilize reactive intermediates such as radicals and carbocations. chemistrysteps.com
Benzylic Oxidation:
One of the key reactions for functionalizing the butane bridge is oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can be employed to oxidize the benzylic C-H bond. ntu.edu.sgmasterorganicchemistry.com The presence of at least one hydrogen atom at the benzylic position is a prerequisite for this reaction to proceed. ntu.edu.sg In the case of this compound, the benzylic carbon has one such hydrogen, making it a viable site for oxidation.
The reaction with a strong oxidizing agent would be expected to cleave the bond between the benzylic carbon and the rest of the alkyl chain, leading to the formation of a ketone, specifically 4,4'-dihydroxybenzophenone. This transformation is significant as it converts the non-polar aliphatic bridge into a polar carbonyl group, which can serve as a reactive handle for further derivatization.
| Reactant | Oxidizing Agent | Expected Product |
| This compound | KMnO₄ or H₂CrO₄ | 4,4'-Dihydroxybenzophenone |
This table illustrates the expected product from the benzylic oxidation of this compound.
It is important to note that harsh oxidation conditions can also lead to the degradation of the phenol (B47542) rings if not carefully controlled. libretexts.org
Free-Radical Halogenation:
Another approach to functionalizing the butane bridge is through free-radical halogenation. This reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is typically initiated by UV light or a radical initiator. wikipedia.orglscollege.ac.in The reaction proceeds via a free-radical chain mechanism, involving initiation, propagation, and termination steps. studyorgo.com
For this compound, the benzylic hydrogen is the most likely site for abstraction by a halogen radical due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org This selectivity would lead to the formation of 4,4'-(1-halobutane-1,1-diyl)diphenol. Bromination, often using N-bromosuccinimide (NBS), is generally more selective for the benzylic position than chlorination. youtube.com
| Reaction Type | Reagents | Expected Major Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 4,4'-(1-Bromobutane-1,1-diyl)diphenol |
| Free-Radical Chlorination | Cl₂, light/heat | 4,4'-(1-Chlorobutane-1,1-diyl)diphenol and other isomers |
This table summarizes the expected major products from the free-radical halogenation of the butane bridge.
The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups, such as amines, azides, and alkoxides, further expanding the library of accessible derivatives.
The conformational landscape of the butane bridge is primarily governed by rotations around the C-C single bonds. Analogous to n-butane, the key dihedral angles determine the relative orientation of the substituents. unacademy.comlibretexts.org For the C1-C2 bond of the butane bridge in this compound (where C1 is the benzylic carbon), rotation will influence the spatial relationship between the two phenyl groups and the ethyl group.
The rotation around the bonds connecting the phenyl groups to the benzylic carbon is also a critical factor. In similar 1,1-diarylalkane structures, hindered rotation around these bonds can lead to the existence of stable rotational isomers (atropisomers), especially if the aromatic rings bear bulky substituents. researchgate.netnih.gov For this compound itself, the barrier to rotation of the phenyl groups is not expected to be high enough to allow for the isolation of stable atropisomers at room temperature. However, the preferred conformations will be those that minimize steric hindrance between the two aromatic rings and the alkyl chain.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. lippertt.chacs.org At low temperatures, the rotation around single bonds may become slow enough on the NMR timescale to allow for the observation of distinct signals for atoms in different conformational environments. As the temperature is increased, these signals coalesce as the rate of interconversion increases. By analyzing the coalescence temperature and the chemical shift differences, the energy barrier to rotation can be calculated. lippertt.ch
| Conformation Type | Description | Relative Energy (Qualitative) |
| Anti | The two phenyl groups are positioned opposite to each other. | Lower |
| Gauche | The two phenyl groups are positioned at a 60° angle to each other. | Higher |
| Eclipsed | The phenyl groups are aligned with other substituents on the adjacent carbon. | Highest |
This table provides a qualitative overview of the relative energies of different conformations arising from rotation around the C1-C2 bond of the butane bridge, based on principles of steric hindrance.
Computational modeling, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the conformational preferences and rotational energy barriers of these molecules, complementing experimental data.
Structural Characterization Techniques for 4,4 Butane 1,1 Diyl Diphenol and Its Derivatives
Spectroscopic Elucidation Methods
Spectroscopy provides essential information regarding the molecular framework, functional groups, and molecular mass of 4,4'-(Butane-1,1-diyl)diphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methylene (B1212753), and methyl protons.
Aromatic Protons: The protons on the two para-substituted benzene (B151609) rings would appear as two sets of doublets, characteristic of an AA'BB' system, typically in the range of δ 6.5-7.5 ppm.
Phenolic Protons (-OH): A broad singlet corresponding to the two hydroxyl protons would be present. Its chemical shift can vary significantly depending on the solvent and concentration.
Methine Proton (-CH): The single proton on the carbon atom bonded to both phenyl rings (C1 of the butane (B89635) chain) would appear as a triplet, due to coupling with the adjacent methylene group.
Alkyl Protons (-CH₂CH₂CH₃): The protons of the n-propyl substituent on the methine carbon would exhibit characteristic multiplets: a multiplet for the methylene group adjacent to the methine, another multiplet for the central methylene group, and a triplet for the terminal methyl group, all in the upfield region of the spectrum (typically δ 0.8-2.5 ppm).
For comparison, the related compound 3,3'-(butane-1,4-diyl)bis(1-vinylimidazol-3-ium) bromide shows signals for its butyl chain protons with a triplet for the -CH₂- groups at δ 4.20 ppm and a multiplet for the inner -CH₂- groups at δ 1.91 ppm. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, providing a count of unique carbon environments.
Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected, with the carbon bearing the hydroxyl group (C4/C4') appearing at a downfield chemical shift (e.g., >150 ppm) and the carbon attached to the butyl chain (C1/C1') also showing a characteristic shift.
Alkyl Carbons: Four signals corresponding to the four carbons of the butane chain would be observed at upfield chemical shifts.
The table below outlines the predicted ¹H and ¹³C NMR data for this compound.
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Butyl CH₃ | Triplet | ~14 ppm |
| Butyl CH₂ | Multiplet | ~20-30 ppm |
| Butyl CH₂ | Multiplet | ~30-40 ppm |
| Methine CH | Triplet | ~40-50 ppm |
| Aromatic CH (ortho to OH) | Doublet | ~115 ppm |
| Aromatic CH (meta to OH) | Doublet | ~130 ppm |
| Aromatic C (ipso, C-OH) | - | ~155 ppm |
| Aromatic C (ipso, C-alkyl) | - | ~135-140 ppm |
| Phenolic OH | Broad Singlet | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features.
O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the phenols, indicating intermolecular hydrogen bonding.
C-H Stretching (Aromatic): Absorption peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) correspond to the C-H bonds of the aromatic rings.
C-H Stretching (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the butyl chain. docbrown.info
C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region signify the carbon-carbon double bond stretching within the benzene rings.
C-O Stretching (Phenol): A strong band around 1200-1250 cm⁻¹ would indicate the stretching vibration of the C-O bond of the phenol (B47542) groups.
C-H Bending (Aromatic): Out-of-plane (OOP) bending for the para-substituted rings would result in a strong absorption band in the 800-850 cm⁻¹ region.
Spectra of related complex derivatives show characteristic peaks for aromatic C-H, aliphatic C-H, and phenolic O-H groups in these expected regions. figshare.com
The following table summarizes the expected IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
| Phenol C-O | Stretching | 1200 - 1250 | Strong |
| Aromatic C-H | Out-of-plane Bending | 800 - 850 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₆H₁₈O₂), the exact molecular weight is 242.1307 g/mol . nih.gov
Under electron impact (EI) ionization, the molecule would first form a molecular ion (M⁺•) with an m/z (mass-to-charge ratio) of 242. This molecular ion is energetically unstable and breaks down into smaller, charged fragments. libretexts.org The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.
Key expected fragmentation pathways include:
Alpha-Cleavage: The most likely fragmentation is the cleavage of the bond between C1 and C2 of the butane chain. This would result in the loss of a propyl radical (•CH₂CH₂CH₃, mass 43) and the formation of a highly stable resonance-stabilized carbocation at m/z 199 . This is often the base peak.
Benzylic Cleavage: Another possible fragmentation involves cleavage that generates a hydroxyphenyl fragment or related ions.
Loss of Water: Dehydration from the molecular ion can sometimes be observed, leading to a peak at m/z 224 ([M-H₂O]⁺•).
The PubChem database provides predicted collision cross-section data for various adducts of this compound, which is relevant for techniques like ion mobility-mass spectrometry. uni.lu For its isomer, Bisphenol B (4,4'-(butane-2,2-diyl)diphenol), a major fragment ion is observed at m/z 213, corresponding to the loss of an ethyl group. nih.gov
The table below lists the predicted m/z values for key ions of this compound.
| Ion | Formula | m/z (Predicted) | Comment |
| [M]⁺• | [C₁₆H₁₈O₂]⁺• | 242 | Molecular Ion |
| [M-H₂O]⁺• | [C₁₆H₁₆O]⁺• | 224 | Loss of water |
| [M-C₃H₇]⁺ | [C₁₃H₁₁O₂]⁺ | 199 | Loss of propyl radical (alpha-cleavage) |
| [M+H]⁺ | [C₁₆H₁₉O₂]⁺ | 243 | Protonated molecule |
| [M+Na]⁺ | [C₁₆H₁₈NaO₂]⁺ | 265 | Sodium adduct |
| [M-H]⁻ | [C₁₆H₁₇O₂]⁻ | 241 | Deprotonated molecule |
Crystallographic Analysis
Crystallographic techniques provide unparalleled detail about the three-dimensional arrangement of atoms and molecules in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. acs.org
Should a single crystal of this compound be grown, X-ray diffraction analysis would be expected to reveal:
The precise conformation of the flexible butane chain.
The dihedral angles between the two phenyl rings.
The exact bond lengths and angles of the entire molecule.
A detailed map of the intermolecular hydrogen bonds formed by the phenol groups.
Polymorphism and Crystal Packing Phenomena
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties. The study of crystal packing examines how molecules arrange themselves in a crystal lattice, which is governed by a balance of intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. rsc.org
For this compound, the interplay between the flexible, non-polar butane chain and the rigid, polar phenol groups makes its crystal packing and potential for polymorphism particularly interesting.
Hydrogen Bonding: The two phenolic hydroxyl groups are strong hydrogen bond donors and acceptors. It is highly probable that they would form extensive intermolecular hydrogen bond networks, such as chains or sheets, which would be a dominant factor in the crystal packing. rsc.org
π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. However, the steric bulk and flexibility of the butane linker might lead to twisted conformations that favor edge-to-face interactions over parallel stacking. rsc.org
Conformational Flexibility: The butane chain has several rotatable bonds, allowing the molecule to adopt different conformations. This conformational flexibility could readily give rise to different polymorphs, where the molecules pack in distinct ways. Studies on related long-chain molecules show that changes in alkyl chain length can significantly alter crystal packing, leading to different unit cells and symmetries. acs.orgnycu.edu.tw
The potential for different packing motifs and hydrogen-bonding patterns, driven by the molecule's structural duality, makes this compound a candidate for exhibiting polymorphism.
Computational and Theoretical Chemistry Studies of 4,4 Butane 1,1 Diyl Diphenol
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods are used to determine the electronic structure and, consequently, the optimized molecular geometry of a compound.
For bisphenol analogues, geometry optimization is a crucial first step in any computational analysis. researchgate.net This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. A widely used method for this purpose is the B3LYP functional with a Pople-style basis set, such as 6-311G++(d,p). researchgate.netresearchgate.net Such calculations would allow for the determination of key structural parameters for 4,4'-(Butane-1,1-diyl)diphenol, including bond lengths, bond angles, and dihedral angles. For instance, a study on bisphenol A (BPA) revealed that the molecule is non-coplanar, with one of the phenol (B47542) rings being significantly out of plane, which influences its properties and reactivity. worldscientific.com Similar conformational preferences would be expected for this compound due to the flexible butylidene bridge.
The choice of computational method can influence the results. For example, studies on various bisphenol analogues have employed different functionals like M06-2X, which is known for its good performance in describing non-covalent interactions. researchgate.net The table below illustrates the types of data that would be generated from a geometry optimization of this compound.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value (Illustrative) |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O bond length | ~1.37 Å |
| O-H bond length | ~0.96 Å |
| C-C (butyl chain) bond length | ~1.53 Å |
| C-H bond length | ~1.09 Å |
| C-C-C (butyl chain) bond angle | ~112° |
| C-O-H bond angle | ~109° |
| Dihedral angle (phenol rings) | Variable, dependent on conformation |
Note: These values are illustrative and based on typical values for similar compounds. Actual values would be obtained from specific calculations.
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculations help in assigning the vibrational modes observed in experimental IR and Raman spectra. For phenolic compounds, the O-H stretching frequency is a key indicator of hydrogen bonding. acs.org DFT calculations on bisphenol analogues have been used to compute and visualize these vibrational modes. researchgate.netahievran.edu.tr For this compound, such calculations would predict the characteristic frequencies for O-H, C-H (aromatic and aliphatic), C-O, and C-C stretching and bending vibrations. Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in calculations and the influence of the solid-state environment or solvent in experiments; therefore, scaling factors are often applied to the computed frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. researchgate.netresearchgate.net This method has been successfully applied to various phenolic compounds and bisphenol analogues to predict ¹H and ¹³C NMR spectra. researchgate.netmdpi.com The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects. For phenols, the chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding and the solvent environment. researchgate.netmdpi.com Calculations for this compound would provide theoretical chemical shifts for all hydrogen and carbon atoms, which would be invaluable for assigning experimental spectra and understanding the electronic environment of the different nuclei.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Parameter (Illustrative) |
| IR Frequencies | |
| ν(O-H) | ~3600 cm⁻¹ (free), lower with H-bonding |
| ν(C-H, aromatic) | ~3100-3000 cm⁻¹ |
| ν(C-H, aliphatic) | ~2960-2850 cm⁻¹ |
| ν(C=C, aromatic) | ~1600, 1500 cm⁻¹ |
| ¹H NMR Chemical Shifts | |
| δ(OH) | Variable (e.g., 4-9 ppm), solvent dependent |
| δ(Ar-H) | ~6.7-7.1 ppm |
| δ(CH, benzylic) | ~4.0 ppm |
| δ(CH₂, butyl) | ~1.2-2.0 ppm |
| δ(CH₃, butyl) | ~0.9 ppm |
| ¹³C NMR Chemical Shifts | |
| δ(C-OH, aromatic) | ~155 ppm |
| δ(C-H, aromatic) | ~115, 128 ppm |
| δ(C-ipso, aromatic) | ~138 ppm |
| δ(C, benzylic) | ~45 ppm |
| δ(C, butyl) | ~20-40 ppm |
Note: These are illustrative values. Actual predicted values would depend on the specific computational method and parameters used.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. iupac.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For a flexible molecule like this compound, the butyl chain and the rotation of the phenol rings allow for a wide range of possible conformations. MD simulations can be used to explore these conformations and determine their relative stabilities. nih.gov Such studies have been performed on BPA and its analogues to understand their interactions with biological systems and their behavior in different environments. mdpi.comacs.orgnih.gov A conformational analysis of this compound using MD would involve simulating the molecule in a solvent (e.g., water or an organic solvent) and analyzing the trajectory to identify the most populated conformational states. This would provide insights into the molecule's flexibility, its average shape, and the energetic barriers between different conformations. nih.govresearchgate.netusp.ac.fj
Reaction Pathway Modeling and Mechanistic Insights
Computational chemistry is a powerful tool for investigating chemical reactions, allowing for the mapping of reaction pathways and the calculation of activation energies. This provides detailed mechanistic insights that can be difficult to obtain experimentally.
For this compound, reaction pathway modeling could be applied to understand its synthesis or degradation. For instance, the synthesis of bisphenols often involves the acid-catalyzed condensation of a phenol with an aldehyde or ketone. Computational modeling could elucidate the mechanism of this reaction, identifying key intermediates and transition states.
Similarly, the degradation of bisphenols is an area of significant environmental interest. Studies on the photocatalytic degradation of BPA have used computational methods to propose reaction pathways. scielo.org.mxresearchgate.netscielo.org.mx These pathways often involve the formation of radical species and subsequent oxidation steps. For this compound, theoretical modeling could predict the most likely sites for radical attack (e.g., the phenolic hydroxyl groups or the benzylic C-H bond) and map out the subsequent degradation products. Such a study would involve locating the transition state structures along the proposed reaction coordinate and calculating the corresponding energy barriers, which determine the kinetics of the reaction. acs.org
Applications of 4,4 Butane 1,1 Diyl Diphenol in Materials Science and Polymer Chemistry
Role as a Monomer in Polymer Synthesis
As a dihydric phenol (B47542), 4,4'-(Butane-1,1-diyl)diphenol can be incorporated into several types of condensation polymers. Its structure influences the properties of the resulting polymer, such as thermal stability, impact resistance, and rigidity.
This compound is identified as a suitable monomer for the production of aromatic polycarbonate resins. googleapis.comgoogle.comsmolecule.com These polymers are synthesized through the reaction of a dihydroxy aromatic compound, such as 1,1-bis(4-hydroxyphenyl)butane, with a carbonate precursor like phosgene (B1210022) or diphenyl carbonate. googleapis.compaintsandcoatingsexpert.com In numerous patents, the compound is listed among a series of bisphenols that can be used to create polycarbonates tailored for specific applications, including optical components, flame-retardant materials, and general-purpose thermoplastic resins. googleapis.comsmolecule.compaintsandcoatingsexpert.com The inclusion of this monomer, alongside others like Bisphenol A (BPA), allows for the modification of the polymer's physical properties, such as heat resistance and impact strength. google.comsigmaaldrich.com
Table 1: Role of this compound in Polymer Synthesis
| Polymer Type | Co-monomer/Precursor Examples | Resulting Polymer Characteristics |
|---|---|---|
| Polycarbonate | Phosgene, Diphenyl Carbonate, Bisphenol A | Thermoplastic with high impact and heat resistance |
| Epoxy Resin | Epichlorohydrin, Polyglycidyl Ethers | Thermosetting resin for adhesives and coatings |
The utility of this compound extends to the synthesis of epoxy resins. Patents describe its use as one of the dihydric phenols that can be reacted with an epoxy compound, such as epichlorohydrin, to form the resin. These resins are known for their strong adhesive properties and chemical resistance. Specifically, 1,1-bis(4-hydroxyphenyl)butane is listed as a potential polyphenol for creating polyglycidylethers, which are fundamental components of epoxy adhesive systems. sigmaaldrich.comgoogle.com These thermosetting polymers are widely used in demanding applications that require a durable and resilient material. google.com
Polycarbonate Production
Utilization in Advanced Functional Materials
Beyond its role as a basic polymer building block, this compound is incorporated into the formulation of various advanced materials, leveraging the properties it imparts to the final product.
Epoxy resins derived from this compound are noted for their application in protective coatings, paints, and as bonding agents or laminates. google.com The compound is explicitly mentioned as a potential monomer in the formulation of epoxy adhesives designed for structural bonding. sigmaaldrich.com Furthermore, it has been cited as a component in photochromic coating compositions and in the production of heat-sensitive recording materials, which often incorporate protective layers to enhance durability. google.comepo.org
Table 2: Applications of this compound in Functional Materials
| Application Area | Material Type | Function of Compound |
|---|---|---|
| Protective Coatings | Epoxy-based, Photochromic | Monomer imparting durability and specific functionality |
| Adhesives | Epoxy-based structural adhesives | Monomer providing strong bonding properties |
| Recording Materials | Heat-sensitive paper | Component in the color-developing layer |
Based on a comprehensive review of available scientific literature and patent databases, there is no information to suggest that this compound is currently utilized in the manufacturing of organic electronic components such as organic light-emitting diodes (OLEDs) or organic semiconductors.
Research indicates that dihydric phenols, including this compound, are often the substances that require stabilization during polymerization processes to prevent discoloration. However, available information does not support the role of this compound as a stabilizer itself. Instead, compounds like hindered phenols or phosphorus-based chemicals are typically added to polymer compositions to provide thermal stability. googleapis.com
Application in Organic Electronic Components
Investigation of Antioxidant Functionality in Industrial Applications
Phenolic compounds are a cornerstone of antioxidant technology in various industries, primarily for the stabilization of polymeric materials, elastomers, and adhesives against oxidative degradation. cymitquimica.comresearchgate.net The antioxidant capability of these molecules stems from the hydrogen-donating ability of the phenolic hydroxyl (-OH) group, which can neutralize peroxy radicals and interrupt the auto-oxidation chain reaction that leads to material degradation. google.com
While specific research on the antioxidant performance of this compound is limited, its functionality can be inferred from the well-documented applications of structurally analogous compounds. For instance, hindered phenolic antioxidants, which feature bulky substituents on the phenyl rings adjacent to the hydroxyl group, are widely used. google.com A key example is 4,4′-Butylidenebis(3-methyl-6-tert-butylphenol), a compound that also possesses a butylidene bridge. cymitquimica.com It is valued in the stabilization of polymers and plastics for its excellent thermal stability and resistance to UV radiation. cymitquimica.com The tert-butyl and methyl groups create steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating further unwanted reactions. cymitquimica.com
The industrial utility of phenolic antioxidants is determined by several factors including their efficacy in preventing degradation, low volatility, high molecular weight, and minimal discoloration of the substrate. cymitquimica.comscienoc.com Compounds like 1,1,3-tris(2′-methyl-4′-hydroxy-5′-t-butylphenyl)butane are noted for their high performance in polymer applications. google.com The investigation into the antioxidant potential of this compound would likely focus on its efficacy in various polymer matrices, its thermal stability, and its influence on the final product's properties, such as color stability. google.com The presence of the two phenolic groups suggests a capacity for radical scavenging, a fundamental trait for this class of stabilizers. smolecule.com
Table 1: Characteristics of Industrially Relevant Alkylidene Phenolic Antioxidants
| Compound Name | CAS Number | Key Structural Features | Primary Industrial Applications |
| 4,4′-Butylidenebis(3-methyl-6-tert-butylphenol) | 85-60-9 | Butylidene bridge; Steric hindrance from tert-butyl and methyl groups. cymitquimica.com | Stabilization of polymers and plastics against oxidative degradation. cymitquimica.com |
| 1,1,3-Tris(2'-methyl-4'-hydroxy-5'-t-butylphenyl)butane | 1843-03-4 | Butane (B89635) backbone; Sterically hindered phenolic groups. google.com | General-purpose antioxidant for polymers. google.com |
| N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide] | 23128-74-7 | Sterically hindered phenolic groups linked by an amide-containing chain. researchgate.net | Stabilization of polyamides (nylons). researchgate.net |
| 4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-di-tert-butylphenol | 991-84-4 | High molecular weight; Multifunctional (antioxidant and stabilizer). scienoc.com | Stabilization of unsaturated elastomers (e.g., SBR, SBS) and hot melt adhesives. scienoc.com |
Development of Specialized Resin Systems
Bisphenols are a critical class of monomers used in the synthesis of a wide array of high-performance polymers, including polycarbonates, polyesters, epoxy resins, and polyethers. google.comsongwon.com These materials are valued for their mechanical strength, thermal stability, and optical clarity. The structure of the bisphenol monomer is a key determinant of the final polymer's properties.
The compound this compound, with its two reactive hydroxyl groups, is a potential candidate for creating specialized resin systems through step-growth polymerization. Its application can be contextualized by examining polymers derived from its structural isomers and analogues.
Polycarbonates and Polyesters: The isomer 2,2-bis(4-hydroxyphenyl)butane (Bisphenol B) is used to manufacture polycarbonate and phenolic resins. nih.govresearchgate.net Research on copolyesters synthesized from Bisphenol B and various diacyl chlorides demonstrates the creation of amorphous polymers with high glass transition temperatures (Tg) ranging from 165.1°C to 196.5°C and excellent optical and mechanical properties. researchgate.netresearchgate.net For example, certain copolyester films achieved an optical transmittance of up to 98.41% with tensile strengths between 46.79–58.59 MPa. researchgate.netresearchgate.net It is plausible that this compound could be used similarly to produce polyesters and polycarbonates with unique thermal and mechanical profiles.
Epoxy Resins: Bisphenols are fundamental to the production of epoxy resins, typically by reacting them with epichlorohydrin. google.com For instance, epoxy resins based on 1,1-bis(4-hydroxyphenyl)ethane (an analogue with an ethane (B1197151) bridge) are used in heat-resistant and flame-retardant formulations. google.com The development of specialized epoxy systems often involves blending different resins to achieve desired characteristics, such as improved thermal performance at elevated temperatures. medkoo.com The incorporation of this compound as a monomer or a modifier could influence properties like crosslink density and glass transition temperature in cured epoxy systems.
The asymmetric nature of the 1,1-diyl linkage in this compound, compared to the symmetric 2,2-diyl linkage in Bisphenol B, could be a significant factor. Asymmetric monomers can disrupt chain packing, potentially leading to polymers with increased solubility in organic solvents and an amorphous morphology, which can be desirable for processability. researchgate.net
Table 2: Properties of Polymers Derived from Related Bisphenol Monomers
| Polymer Type | Monomer(s) | Key Polymer Properties | Potential Application Area |
| Copolyester | 2,2-bis(4-hydroxyphenyl)butane (BPB); Terephthaloyl chloride; Isophthaloyl chloride | Glass Transition Temp (Tg): 165.1 - 196.5 °COptical Transmittance: up to 98.41%Tensile Strength: 46.79 - 58.59 MPa researchgate.netresearchgate.net | High-performance plastics with good processability. researchgate.net |
| Polyarylate | 9,9-bis(4-hydroxyphenyl)fluorene (BHPF); 2,2-bis(4-hydroxyphenyl)butane (BPB) | Glass Transition Temp (Tg): 201.6 - 237.1 °C5% Weight Loss Temp (T5%): 474.1 - 491.5 °CNumber Average MW (Mn): 19,000 - 44,000 g/mol researchgate.net | Thermally stable engineering plastics. researchgate.net |
| Epoxy Resin | 1,1-bis(4-hydroxyphenyl)ethane | Used as a component in difunctional epoxy resins. google.com | Heat-resistant and flame-retardant composites and coatings. google.com |
| Polycarbonate | Homopolymers and copolymers of various bisphenols (e.g., Bisphenol A, Bisphenol B) | High impact strength, optical clarity. google.com | Consumer goods, automotive components, optical media. songwon.com |
Analytical Methodologies for 4,4 Butane 1,1 Diyl Diphenol
Chromatographic Separation and Detection Techniques
Chromatography is a fundamental tool for the analysis of bisphenols, including 4,4'-(butane-1,1-diyl)diphenol. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are extensively employed, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique for the separation and quantification of bisphenols. A sensitive HPLC method with fluorescence detection has been developed for the determination of both bisphenol A (BPA) and bisphenol B (BPB) in human blood serum. This method demonstrates low detection limits of 0.18 ng/mL for BPA and 0.20 ng/mL for BPB, highlighting its suitability for trace-level analysis. nih.gov
For the analysis of related compounds, such as 4,4'-(butane-1,1-diyl)bis(2-tert-butyl-5-methylphenol), a reverse-phase (RP) HPLC method has been established. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.comusask.ca The use of formic acid makes the method compatible with mass spectrometry (MS), providing a powerful tool for identification. sielc.comusask.ca This liquid chromatography method is also scalable, allowing for the isolation of impurities in preparative separations. sielc.comsielc.com
Different HPLC methods can be developed to ensure effective separation of parent compounds from their metabolites. usask.ca For instance, a ThermoFisher Hypersil GOLD™ C18 column with a solvent system of 0.1% formic acid in water and 0.1% formic acid in acetonitrile has been successfully used. usask.ca
Table 1: HPLC Method Parameters for Bisphenol Analysis
| Parameter | Method for BPB and BPA in Serum nih.gov | Method for a Related Diphenol Compound sielc.com |
| Technique | HPLC with Fluorescence Detection | Reverse-Phase HPLC |
| Analytes | Bisphenol B (BPB), Bisphenol A (BPA) | 4,4'-(Butane-1,1-diyl)bis(2-tert-butyl-5-methylphenol) |
| Detection Limit (BPB) | 0.20 ng/mL | Not specified |
| Column | Not specified | Newcrom R1 |
| Mobile Phase | Not specified | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is another cornerstone technique for the analysis of bisphenols. Due to the polar nature and low volatility of compounds like this compound, a derivatization step is often necessary before GC-MS analysis. acs.orgdphen1.com This process enhances the volatility and thermal stability of the analytes, leading to sharper peaks and improved sensitivity. acs.orgdphen1.commdpi.com
A common derivatization technique is silylation, where hydroxyl groups are replaced with trimethylsilyl (B98337) groups. dphen1.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. dphen1.comnih.gov The derivatization reaction can be accelerated by using solvents like acetone. nih.gov Another approach involves in-situ derivatization with acetic anhydride (B1165640), which can be performed simultaneously with extraction. acs.orgmdpi.com
GC-MS methods, especially when coupled with tandem mass spectrometry (GC-MS/MS), offer high selectivity and sensitivity, making them suitable for analyzing complex matrices. dphen1.com For instance, a GC-MS/MS method for various bisphenols in paper products showed limits of detection ranging from 0.23 to 2.70 µg/kg. dphen1.com
Sample Preparation and Extraction Protocols for Complex Matrices
Effective sample preparation is crucial for accurate analysis, especially when dealing with complex matrices like environmental or biological samples. The goal is to isolate the target analyte from interfering substances.
Derivatization Strategies for Enhanced Detection
As mentioned, derivatization is a key strategy to improve the GC-MS analysis of polar compounds like this compound. acs.org
Silylation: This is a widely used method where active hydrogen atoms in the phenolic hydroxyl groups are replaced by a trimethylsilyl (TMS) group. dphen1.com N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common silylating agent. dphen1.commdpi.com The reaction with BSTFA is typically fast and efficient. nih.gov
Acetylation: In-situ acetylation using acetic anhydride can be coupled with extraction techniques like ultrasound-assisted emulsification microextraction (USAEME). acs.orgmdpi.com This one-step process simplifies the sample preparation workflow. acs.org
The choice of derivatization reagent and reaction conditions can significantly impact the analytical results. For example, while silylation with BSTFA is effective, it requires anhydrous conditions. dphen1.com
Table 2: Common Derivatization Reagents for Bisphenol Analysis
| Derivatization Reagent | Chemical Name | Typical Application |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Silylation for GC-MS analysis dphen1.commdpi.comnih.gov |
| Acetic Anhydride | Ethanoic anhydride | In-situ acetylation for GC-MS analysis acs.orgmdpi.com |
Techniques for Isolation of Impurities in Preparative Separations
The synthesis of this compound and related compounds can result in the formation of impurities. Preparative chromatography is employed to isolate and purify the main compound.
Fractionation is a key technique used to separate compounds in a complex mixture. dtu.dk This can be achieved using HPLC with a reverse-phase column, where the mobile phase composition is gradually changed to elute different components at different times. dtu.dk For instance, a C18 column with a water/methanol gradient can be used for this purpose. dtu.dk The collected fractions can then be analyzed to identify the impurities. dtu.dk This approach is crucial for obtaining a high-purity standard of the compound and for identifying potential by-products of a chemical reaction. Scalable liquid chromatography methods are particularly suitable for isolating impurities in preparative separations. sielc.comsielc.com
Environmental Chemical Transformations and Degradation Studies of Bisphenols General Context
Photochemical Degradation Pathways in Aquatic Environments
In aquatic environments, the photochemical degradation of bisphenols is a significant transformation pathway. This process can occur through direct photolysis, where the molecule absorbs sunlight directly, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. aaqr.orgcas.cn For 4,4'-(Butane-1,1-diyl)diphenol, also known as bisphenol B (BPB), studies on its reactivity with hydroxyl radicals (•OH), which are key species in photochemical processes, provide insight into its degradation kinetics.
Research evaluating the removal of BPB and other bisphenol analogues through UV/H₂O₂ treatments determined the second-order rate constant for the reaction between BPB and •OH to be in the range of 5.89–14.1 × 10⁹ M⁻¹ s⁻¹ under neutral pH conditions. nih.gov The quantum yield for BPB, which measures the efficiency of a photochemical process, was found to be between 4.8 and 28.7 × 10⁻³ mol E⁻¹ at a wavelength of 254 nm. nih.gov These kinetic parameters are crucial for predicting the rate at which BPB will degrade in sunlit surface waters.
The primary transformation products resulting from the reaction of bisphenols with hydroxyl radicals are suggested to be catechol and ortho-quinone derivatives, formed through hydroxylation of the aromatic rings. nih.gov For phenols in general, sensitized photo-oxidation is a recognized degradation mechanism in surface waters exposed to sunlight. nih.gov The degradation of BPB's structural analogue, BPA, has been shown to produce a variety of hydroxylated intermediates, which can then be further transformed into biodegradable aliphatic acids. redalyc.orgmdpi.com
Table 1: Kinetic Data for Photochemical Degradation of this compound (BPB)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Second-Order Rate Constant (k•OH) | 5.89–14.1 × 10⁹ M⁻¹ s⁻¹ | Reaction with hydroxyl radical (•OH) at neutral pH | nih.gov |
| Quantum Yield (Φ) | 4.8–28.7 × 10⁻³ mol E⁻¹ | At 254 nm | nih.gov |
Atmospheric Degradation Mechanisms
Once released into the atmosphere, bisphenols can exist in both the vapor phase and adsorbed onto particulate matter. nih.gov The primary degradation mechanism for vapor-phase this compound is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this gas-phase reaction has been estimated using structure-activity relationship models.
For BPB, the estimated rate constant for its reaction with atmospheric hydroxyl radicals is 8.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 5 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This relatively short half-life suggests that vapor-phase BPB is degraded quickly in the atmosphere. nih.gov In general, for phenolic compounds, the atmospheric degradation process initiated by OH radicals preferentially proceeds via the addition of the radical to the aromatic ring. acs.org
In colder months, the concentration of atmospheric hydroxyl radicals is lower, which can lead to a reduction in the photochemical degradation of bisphenols. aaqr.org Particulate-phase BPB is removed from the atmosphere primarily through wet and dry deposition. nih.gov Additionally, multiphase ozonolysis, a reaction with ozone on surfaces, has been identified as a transformation pathway for BPA and is likely applicable to other bisphenols like BPB. acs.orgnih.gov
Table 2: Estimated Atmospheric Degradation Data for this compound (BPB)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Reaction Rate Constant with •OH | 8.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25°C | Structure Estimation Method | nih.gov |
| Atmospheric Half-Life | ~5 hours | Calculation based on rate constant | nih.gov |
Chemical Stability and Persistence in Various Environmental Compartments
The chemical stability and persistence of this compound vary significantly across different environmental compartments such as water, soil, and sediment. Its persistence is influenced by factors like oxygen availability, microbial activity, and partitioning behavior. nih.govnih.gov
In aquatic environments, the biodegradation of BPB appears to be limited. A study ranking the biodegradability of various bisphenols in seawater found BPB to be among the more persistent analogues, with a degradation order of BPF ≫ BPA > BPP > BPE > BPB ≫ BPS. mdpi.com This is further supported by microcosm studies using river water, where over a 22-day period under aerobic conditions, BPB showed no degradation in half of the test systems and only incomplete degradation in the other half. nih.gov Under anaerobic conditions using pond sediment, its persistence was even greater, with no degradation observed during the initial 60 days of incubation and approximately 60% of the initial amount still remaining after 84 days. nih.gov
In soil, BPB is expected to exhibit very low mobility. nih.gov This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 7.4 x 10⁴, which indicates strong adsorption to soil particles. nih.gov This strong binding reduces its potential to leach into groundwater but contributes to its persistence in the soil matrix. nih.gov In contrast, some other bisphenols like BPS have been shown to dissipate more quickly in soil, with a half-life of 2.8 days in one study, though a significant portion was transformed into non-extractable residues. d-nb.info The persistence of bisphenols in sediments is generally high, with half-lives reported to range from 135 to 1621 days. nih.gov
Table 3: Environmental Persistence of this compound (BPB)
| Environment | Observation | Duration | Reference |
|---|---|---|---|
| Aerobic River Water | No degradation to incomplete degradation | 22 days | nih.gov |
| Anaerobic Pond Sediment | ~40% degradation | 84 days | nih.gov |
| Seawater | Low biodegradability compared to other bisphenols | N/A | mdpi.com |
| Soil | Expected to have no mobility (High Koc) | N/A | nih.gov |
Development of Abiotic Degradation Models
To predict the environmental fate of contaminants like this compound, various abiotic degradation models are being developed. These models often focus on Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl radicals to break down persistent organic pollutants. mdpi.comresearchgate.net Kinetic modeling is a cornerstone of this effort, aiming to quantify the rates and pathways of degradation reactions. frontiersin.orgfrontiersin.org
For bisphenols, kinetic models often describe the degradation process using pseudo-first-order kinetics, especially in photocatalytic systems. redalyc.orgfrontiersin.orgrsc.org The development of these models relies on determining key parameters such as second-order rate constants for reactions with oxidants. As mentioned previously, the rate constant for the reaction of BPB with hydroxyl radicals has been experimentally determined, providing essential data for such models. nih.gov
More complex modeling approaches, such as compartmental modeling, have been proposed to better describe the transient dynamics of bisphenol degradation. frontiersin.orgfrontiersin.org For instance, a "bi-exponential disposition" model has been suggested for BPA degradation, which separates the process into a fast initial phase and a slower second phase as intermediates are formed. frontiersin.orgfrontiersin.org This type of model could be adapted for BPB to provide a more nuanced prediction of its attenuation in the environment. Furthermore, fate models have been used to describe the formation kinetics of non-extractable residues (NERs) for bisphenols in soil, which is a crucial aspect of their long-term persistence. d-nb.info These modeling efforts aim to integrate various biotic and abiotic factors to create a comprehensive picture of a compound's environmental behavior. cas.cniue.ac.cn
Conclusion and Future Research Directions
Summary of Key Research Achievements and Contributions
Research on 4,4'-(butane-1,1-diyl)diphenol, also known as Bisphenol B (BPB), has primarily centered on its role as a monomer in polymer chemistry. Like other bisphenols, it is a valuable precursor for the synthesis of polymers such as polycarbonates, polyamides, and epoxy resins. google.com Its two phenolic hydroxyl groups allow for polycondensation reactions, forming high-performance materials.
The compound has also been instrumental as a reference molecule in comparative studies. For instance, it has been included in research investigating the structure-property relationships among various bisphenol derivatives. biorxiv.org These studies are crucial for understanding how the nature of the bridge connecting the two phenyl groups influences the final properties of polymers and other materials.
Key Research Contributions of this compound
| Area of Contribution | Specific Role of this compound | Significance |
|---|---|---|
| Polymer Chemistry | Monomer for producing polymers like polycarbonates and epoxy resins. google.com | Contributes to the creation of materials with specific thermal and mechanical properties. |
| Materials Science | Building block for creating structural variations in bisphenol-based materials. | Allows for fine-tuning of material properties by altering the chemical structure of the monomer. |
| Comparative Chemical Research | Used as a structural analogue (Bisphenol B) in studies alongside other bisphenols like BPA. biorxiv.org | Helps elucidate the relationship between chemical structure and physical or chemical properties. |
Unexplored Synthetic Routes and Mechanistic Investigations
The conventional synthesis of bisphenols involves the acid-catalyzed condensation of a phenol (B47542) with an aldehyde or ketone. juniperpublishers.com For this compound, this typically involves the reaction of phenol with butanal. While effective, this method often requires strong acid catalysts and can lead to the formation of unwanted isomers and by-products. juniperpublishers.com
Future research should focus on several unexplored avenues. The development of novel catalytic systems is a primary area of interest. Heterogeneous catalysts, for instance, could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. juniperpublishers.com Studies on methoxylated bisphenols have shown that Lewis acids can be effective, but the degree of substitution on the reactants affects both yield and selectivity, suggesting a rich area for further investigation.
Mechanistic studies could also be deepened. While the general mechanism involves an electrophilic attack, a more detailed understanding of the reaction kinetics and the influence of reaction media, such as supercritical fluids, could lead to significant process optimization. juniperpublishers.com Furthermore, the application of biocatalysis and flow chemistry, which have shown promise in other areas of organic synthesis, remains largely unexplored for this compound. ijnc.ir
Emerging Applications in Advanced Materials Science
Beyond its traditional use in bulk polymers, this compound holds potential for the creation of advanced materials with tailored functionalities. The derivatization of its phenolic groups can be a pathway to novel compounds for specialized applications. mdpi.com
One emerging area is the development of functional polymers. By modifying the core structure of this compound or incorporating it into copolymers, materials with enhanced thermal stability, specific optical properties, or improved solubility could be designed. Research into heat-resistant poly(amide-ether)s, for example, has utilized similar diacid monomers derived from bis-phenolic structures. researchgate.net
Furthermore, the field of supramolecular chemistry and self-assembly offers exciting possibilities. Molecules with rigid phenolic components are being investigated for applications such as self-assembled monolayers (SAMs) used in electronics and solar cells. dyenamo.se While specific research on this compound in this context is limited, its structure makes it a candidate for designing new molecules for SAMs or as components in metal-organic frameworks (MOFs), where tailored organic linkers are crucial. dyenamo.seresearchgate.net
Potential Emerging Applications in Advanced Materials
| Application Area | Potential Role of this compound | Anticipated Benefits |
|---|---|---|
| Functional Polymers | As a monomer for heat-resistant or optically active polymers. researchgate.net | Creation of materials for demanding environments (e.g., aerospace, electronics). |
| Self-Assembled Monolayers (SAMs) | Precursor for molecules designed to form ordered layers on substrates. dyenamo.se | Applications in advanced electronics, sensors, and perovskite solar cells. |
| Metal-Organic Frameworks (MOFs) | As a building block for organic linkers. researchgate.net | Development of porous materials for gas storage, separation, and catalysis. researchgate.netacs.org |
| Liquid Crystals | Core structure for liquid crystalline molecules. | Use in display technologies and smart materials. |
Challenges and Opportunities in Sustainable Chemical Synthesis and Utilization
The production and use of this compound face challenges and opportunities tied to the broader push for sustainable chemistry. researchgate.net A significant challenge is the reliance on petroleum-based feedstocks, namely phenol and butanal. The environmental impact of traditional synthesis, including the use of hazardous catalysts and the generation of waste, is also a concern. ijsetpub.com
However, these challenges present clear opportunities for innovation based on the principles of green chemistry. ijnc.irresearchgate.net A major opportunity lies in the use of renewable feedstocks. Lignin, a component of biomass, is a rich source of phenolic compounds that could potentially serve as a sustainable alternative to fossil-fuel-derived phenol.
Improving the synthetic process itself is another key opportunity. The development and adoption of green catalysts, such as reusable solid acids or enzymes, can reduce waste and energy consumption. researchgate.net Exploring alternative reaction media, like water or supercritical CO2, could eliminate the need for volatile organic solvents. juniperpublishers.com The overarching goal is to redesign the lifecycle of this chemical, from its synthesis to the degradation of the end-product materials, to be more environmentally benign. ijsetpub.com
Sustainability: Challenges and Opportunities
| Challenge | Opportunity | Relevant Green Chemistry Principle |
|---|---|---|
| Dependence on petroleum-based feedstocks (phenol, butanal). | Utilize biomass-derived feedstocks, such as lignin. ijsetpub.com | Use of Renewable Feedstocks. ijsetpub.com |
| Use of hazardous, corrosive acid catalysts. | Develop and implement benign, recyclable heterogeneous or biocatalysts. researchgate.net | Catalysis. ijsetpub.com |
| Generation of isomeric by-products and chemical waste. | Optimize reaction selectivity and process efficiency through novel catalysts and reaction conditions. juniperpublishers.com | Atom Economy, Waste Prevention. researchgate.net |
| Use of volatile organic solvents. | Employ greener solvents (e.g., water, supercritical fluids) or solvent-free reaction conditions. juniperpublishers.com | Safer Solvents and Auxiliaries. ijsetpub.com |
Q & A
Q. What are the common synthetic routes for 4,4'-(Butane-1,1-diyl)diphenol, and what factors influence reaction efficiency?
The primary synthetic method involves McMurry cross-coupling reactions , where ketones (e.g., 4-hydroxyacetophenone derivatives) are coupled using titanium-based catalysts. Key factors include:
- Catalyst activity : Titanium chloride (TiCl₄) with reducing agents like zinc or lithium aluminum hydride (LiAlH₄) .
- Solvent choice : Tetrahydrofuran (THF) or ethers optimize reaction rates.
- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients yields >90% purity . Variations in ketone substituents (e.g., alkyl vs. aryl groups) affect reaction yields due to steric and electronic effects.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, phenolic -OH protons appear as broad singlets at δ 8–9 ppm, while aromatic protons resolve between δ 6.3–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) validates molecular weight (242.321 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) ensures purity, especially for isolating stereoisomers .
Advanced Research Questions
Q. How can crystallographic data of this compound be refined using SHELX software, and what challenges arise during structure determination?
- Refinement workflow :
Data integration : Use SHELXS for initial phase determination via direct methods.
Model building : Assign atomic positions using SHELXL , leveraging high-resolution (<2.0 Å) X-ray diffraction data .
Validation : Check for twinning or disorder using PLATON; apply restraints for flexible butyl bridges.
- Challenges : Low-resolution data may require TWINABS for detwinning, while hydrogen bonding networks complicate electron density maps .
Q. What strategies are employed to incorporate this compound into metal-organic frameworks (MOFs) for catalytic applications?
- Ligand design : The biphenol moiety acts as a rigid spacer. Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (DMF, 100°C) to form porous frameworks .
- Functionalization : Introduce sulfonyl or methylthio groups (e.g., via post-synthetic modification) to enhance MOF stability and Lewis acidity .
Q. How does the mutagenic potential of this compound compare to other bisphenol analogs, and what structural features influence toxicity?
- Comparative analysis :
| Compound | Substituents | Mutagenicity (HepG2 cells) |
|---|---|---|
| BPA (Bisphenol A) | Propane-2,2-diyl | High |
| BPZ | Cyclohexane-1,1-diyl | Moderate |
| Target compound | Butane-1,1-diyl | Low |
- Structure-activity : Bulky substituents (e.g., cyclohexane in BPZ) reduce DNA adduct formation compared to flexible alkyl chains .
Q. What considerations are critical when designing in vitro studies to assess the endocrine-disrupting effects of this compound?
- Cell lines : Use estrogen receptor (ER)-positive models (e.g., MCF-7) with luciferase reporters to quantify ER activation .
- Dose range : Test 0.1–100 μM, accounting for solubility limits in DMSO/PBS mixtures.
- Controls : Include BPA as a positive control and co-treatment with ER antagonists (e.g., tamoxifen) to confirm receptor specificity .
Data Contradiction Analysis
Discrepancies in reported mutagenicity (e.g., BPZ vs. BPA) may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
